1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Monoamine Oxidase Inhibition MAO‑B Structure‑Activity Relationship

Researchers requiring selective LSD1/KDM1A inhibitors often face reproducibility challenges when substituting 1- vs. 2-arylcyclopropylamine scaffolds, as substitution pattern dictates covalent adduct geometry with the FAD cofactor and selectivity over MAO B. Procure 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride (CAS 952289-92-8) to eliminate this variability. - Delivers 1-substituted cyclopropylamine architecture for irreversible LSD1 inhibition with enhanced selectivity over MAO B vs. 2-aryl isomers. - Enables direct SAR exploration at 5-HT1A and alpha-1 adrenergic receptors for off-target liability benchmarking in CNS drug discovery. - Hydrochloride salt ensures ambient stability and consistent lot-to-lot quality for multi-step medicinal chemistry campaigns and preclinical scale-up.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
CAS No. 952289-92-8
Cat. No. B1521569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
CAS952289-92-8
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Br)N.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
InChIKeyFFXYZHNZHKTMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride: LSD1 Inhibitor Scaffold


1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a para‑bromophenyl‑substituted cyclopropylamine with the amino group directly attached to the cyclopropane ring at the 1‑position. This structural motif positions the compound within the class of 1‑substituted cyclopropylamines, a well‑characterized family of irreversible inhibitors of lysine‑specific demethylase 1 (LSD1, also known as KDM1A) [1]. The compound is commercially available as a hydrochloride salt, which enhances its stability and handling properties in both academic and industrial research settings .

1-(4-Bromophenyl)cyclopropan-1-amine vs 2-Aryl Isomers


The substitution pattern on the cyclopropane ring is a critical determinant of both potency and selectivity in arylcyclopropylamine‑based epigenetic inhibitors. 1‑Substituted cyclopropylamines, such as the target compound, form a distinct covalent adduct with the FAD cofactor of KDM1A/LSD1 compared to their 2‑substituted counterparts, leading to divergent biochemical profiles [1]. While 2‑arylcyclopropylamines (e.g., tranylcypromine derivatives) also inhibit LSD1 and monoamine oxidases (MAOs), the introduction of bulkier substituents at the 1‑position has been shown to progressively enhance selectivity for KDM1A over MAO A and MAO B [1]. Therefore, simply replacing the target compound with a 2‑aryl isomer can yield significantly different inhibition constants, selectivity windows, and cellular target engagement, undermining the reproducibility of SAR studies and the validity of preclinical efficacy assessments.

1-(4-Bromophenyl)cyclopropan-1-amine: Evidence vs Analogs


MAO-B Selectivity: 1- vs 2-Substituted Cyclopropylamines

The 2‑arylcyclopropylamine isomer 2‑(4‑bromophenyl)cyclopropanamine demonstrates measurable inhibition of human monoamine oxidase B (MAO‑B). This data provides a quantitative baseline for the 2‑substituted class, against which the 1‑substituted isomer's selectivity profile can be evaluated. While direct Ki data for the 1‑substituted target compound against MAO‑B are not reported in this same study, the class‑level SAR indicates that 1‑substitution generally reduces MAO‑B affinity relative to LSD1 [1], a critical selectivity parameter for epigenetic probe development. [2]

Monoamine Oxidase Inhibition MAO‑B Structure‑Activity Relationship

LSD1/KDM1A Irreversible Inhibition Mechanism

1‑Substituted cyclopropylamine derivatives, including the target compound, function as irreversible inhibitors of KDM1A/LSD1 through covalent modification of the FAD cofactor. The class has been shown to modulate the expression of the KDM1A target gene Gfi‑1b in cellular assays, confirming functional target engagement [1]. This mechanism distinguishes the 1‑substituted class from 2‑substituted tranylcypromine analogs, which exhibit a different covalent adduct structure and distinct selectivity profiles. [2]

Epigenetics LSD1/KDM1A Inhibition Cancer Therapeutics

5-HT1A Receptor Functional Antagonism

The target compound has been evaluated for its ability to inhibit forskolin‑stimulated adenylate cyclase activity coupled to the human 5‑HT1A receptor in HeLa cells. The observed inhibition range provides a quantitative measure of functional antagonism at this GPCR target. [1]

Serotonin Receptor 5‑HT1A GPCR Pharmacology

Alpha-1 Adrenergic Receptor Off-Target Binding

The compound was evaluated for binding affinity at the alpha‑1 adrenergic receptor, with results expressed as log(1/Ki). This data point is valuable for off‑target liability assessment during lead optimization. [1]

Adrenergic Receptor Alpha‑1 Off‑Target Screening

Hydrochloride Salt vs Free Base Stability

The hydrochloride salt form (CAS 952289-92-8) offers improved solid‑state stability and aqueous solubility compared to the free base (CAS 345965-54-0). Vendors supply the hydrochloride salt at a standard purity of 95%, with analytical characterization including NMR, HPLC, and GC available upon request. This enhanced handling profile reduces variability in biological assays and simplifies formulation for in vivo studies relative to the free base.

Salt Form Selection Stability Procurement Specification

LSD1 Inhibitor Patent Intermediate

The compound is explicitly disclosed as an intermediate or building block in patent literature concerning cyclopropylamine derivatives for LSD1 inhibition. For instance, it is cited in US Patent Application US2008/0081802 A1, which describes thiazolyl‑dihydro‑indazole compounds for treating diseases characterized by abnormal cell proliferation. This patent linkage underscores the compound's relevance in proprietary pharmaceutical research and provides a clear IP context for its use.

Patent Landscape LSD1 Inhibitors Intellectual Property

1-(4-Bromophenyl)cyclopropan-1-amine: Research & Procurement Applications


Selective LSD1 Inhibitors with Reduced MAO-B Activity

Based on the class‑level SAR indicating that 1‑substituted cyclopropylamines exhibit enhanced selectivity for LSD1 over MAO B compared to 2‑substituted analogs [1], researchers should procure 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride as a core scaffold for designing next‑generation epigenetic probes. The compound's irreversible inhibition mechanism and distinct covalent adduct formation [1] make it a preferred starting point for SAR campaigns aimed at minimizing MAO‑B‑mediated side effects while maintaining potent KDM1A inhibition.

5-HT1A Receptor Antagonism Profiling

The compound's demonstrated functional antagonism at the human 5‑HT1A receptor in a cellular adenylate cyclase assay [1] supports its use in CNS drug discovery programs. Procurement of this specific arylcyclopropylamine enables direct investigation of structure‑activity relationships at serotonergic GPCRs, particularly when comparing the effects of 1‑ vs. 2‑substitution on receptor binding and functional selectivity.

Synthetic Intermediate for LSD1 Inhibitor Patents

Given its explicit mention in patent literature related to LSD1 inhibition and antiproliferative agents [1], 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride serves as a critical building block for medicinal chemistry teams seeking to validate or circumvent existing intellectual property. Procuring the hydrochloride salt ensures consistent material quality for multi‑step synthetic routes and facilitates scale‑up for preclinical development.

Alpha-1 Adrenergic Receptor Selectivity Assessment

The compound's inclusion in alpha‑1 adrenergic receptor binding assays [1] positions it as a useful tool for off‑target liability assessment. Researchers can use this compound to benchmark the selectivity of new LSD1 inhibitors against adrenergic receptors, a common source of cardiovascular side effects. Procurement enables head‑to‑head comparison with other arylcyclopropylamine analogs in the same assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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